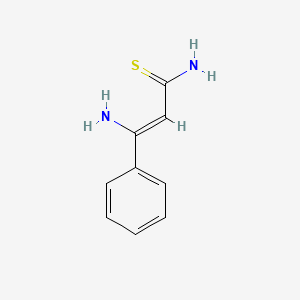

3-amino-3-phenylprop-2-enethioamide

Description

Properties

IUPAC Name |

(Z)-3-amino-3-phenylprop-2-enethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12)/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDPEETVZXFWHX-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=S)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=S)N)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 3 Phenylprop 2 Enethioamide and Its Structural Analogues

Chemo- and Regioselective Pathways to 3-amino-3-phenylprop-2-enethioamide (B1375958)

Knoevenagel Condensation Strategies and Mechanistic Variants

The Knoevenagel condensation is a cornerstone for C-C bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound. purechemistry.org This methodology is highly effective for synthesizing α,β-unsaturated systems and is directly applicable to the preparation of 3-amino-3-phenylprop-2-enethioamide. The archetypal reaction involves the condensation of benzaldehyde with an active methylene thioamide, such as cyanothioacetamide.

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine (B92270), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product. purechemistry.orgyoutube.com

Mechanism:

Deprotonation: The basic catalyst removes a proton from the active methylene group of the thioamide, creating a resonance-stabilized carbanion (enethiolate). purechemistry.org

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of benzaldehyde, forming an aldol-type addition intermediate.

Dehydration: The intermediate undergoes elimination of a water molecule to form the conjugated C=C double bond, yielding the enethioamide product. youtube.com

Modern variations of this reaction employ alternative catalysts and conditions to improve efficiency and align with green chemistry principles. For instance, urea has been used as an effective and mild catalyst under solvent-free microwave irradiation conditions, accelerating the reaction and simplifying product isolation. banglajol.info Lipase enzymes have also been explored as biocatalysts for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. researchgate.net

| Catalyst | Active Methylene Compound | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Piperidine/Pyridine | Malonic Acid/Esters | Conventional heating in solvent | Classic, well-established method | youtube.com |

| Urea (10 mol%) | Cyanoacetamide, Malononitrile | Microwave irradiation (180-800W), solvent-free | Rapid, high yield, environmentally benign | banglajol.info |

| Lipoprotein Lipase (LPL) | Malononitrile, Ethyl Cyanoacetate | Aqueous or organic solvent | Biocatalytic, mild conditions | researchgate.net |

| Montmorillonite K-10 Clay | Malononitrile | Reflux in ethanol | Heterogeneous, reusable catalyst | beilstein-archives.org |

Michael Addition Approaches to β-Functionalized Enethioamides

While the Knoevenagel condensation builds the core structure, Michael (or conjugate) addition offers a pathway to synthesize β-functionalized enethioamides or related β-amino acid derivatives. The classic Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl system. In the context of enethioamides, this can be envisioned in two ways: the addition of a sulfur nucleophile to a β-amino-α,β-unsaturated amide or an aza-Michael addition of an amine to an α,β-unsaturated thioamide.

Catalytic enantioselective conjugate addition reactions are particularly powerful for accessing chiral β-amino acid derivatives. nih.gov For instance, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been developed for the enantioselective synthesis of β-amino esters. This method utilizes a copper hydride catalyst with a chiral ligand to control the regioselectivity and stereoselectivity of the amine addition. nih.gov Although typically applied to esters and ketones, the principles can be extended to thioamide substrates, where an amine nucleophile adds to the β-position of an α,β-unsaturated thioacrylamide precursor.

The regioselectivity of the hydrocupration step is crucial and can be controlled by the choice of ligand, allowing for the formation of a β-cuprated intermediate that subsequently reacts with an electrophilic aminating agent. nih.gov

Multicomponent Reaction Protocols for Enethioamide Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, provide a highly efficient route to complex molecules. nih.gov Several MCRs are suitable for constructing the enethioamide core or closely related heterocyclic systems.

A prominent example is the condensation of an aromatic aldehyde (e.g., benzaldehyde), an active methylene compound (e.g., malononitrile as a surrogate for cyanothioacetamide), and a thiol nucleophile. beilstein-archives.org This one-pot synthesis, often catalyzed by a reusable heterogeneous catalyst like Montmorillonite K-10 clay, proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile. The resulting benzylidenemalononitrile then undergoes a conjugate addition by the thiol, followed by tautomerization and cyclization or rearrangement to yield highly functionalized products like 2-amino-3,5-dicarbonitrile-6-thiopyridines. beilstein-archives.org This strategy highlights the power of MCRs to rapidly build molecular complexity from simple starting materials.

The Gewald reaction, another well-known MCR, synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. By adapting this reaction, one could foresee a three-component reaction between benzaldehyde, cyanothioacetamide, and a suitable third component to construct diverse heterocyclic analogues.

| Reaction Name/Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pyridine Synthesis | Aldehyde, Malononitrile, Thiol | 2-Amino-3,5-dicarbonitrile-6-thiopyridines | One-pot, high atom economy, catalyst reusability | beilstein-archives.org |

| Gewald Reaction | Carbonyl, α-Cyanoester, Sulfur | 2-Aminothiophenes | Classic MCR for thiophene (B33073) synthesis | nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | High diversity, formation of pseudo-peptides | nih.govresearchgate.net |

Other Novel Synthetic Transformations and Cascade Reactions

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, offer elegant and efficient pathways to complex molecular architectures from simple precursors. A hypothetical cascade for the synthesis of a functionalized analogue of 3-amino-3-phenylprop-2-enethioamide could begin with an initial intermolecular reaction, such as a Knoevenagel condensation, which then triggers a sequence of cyclizations or rearrangements.

For example, a strategy analogous to the synthesis of 3-aminoindoles could be envisioned. In that process, a reaction between an indole and nitrostyrene forms a spiro-isoxazole intermediate, which then undergoes a microwave-assisted cascade reaction with hydrazine hydrate to yield the final 3-aminoindole. mdpi.com A similar approach could be designed where an initial adduct of benzaldehyde and a thioamide undergoes a planned cascade transformation to install the desired functionality.

Precursor Design and Synthesis for Enethioamide Functionalization

The synthesis of 3-amino-3-phenylprop-2-enethioamide and its analogues relies on the availability of suitably functionalized precursors. The primary building blocks are an aromatic aldehyde and an active methylene thioamide.

Aromatic Aldehydes: Benzaldehyde and its substituted derivatives are the source of the "3-phenyl" moiety. These are widely commercially available or can be synthesized through standard methods such as the oxidation of benzyl alcohols or the reduction of benzoic acids. The electronic nature of substituents on the aromatic ring (electron-donating or electron-withdrawing) can significantly influence the rate of the initial condensation step. rsc.org

Active Methylene Thioamides: Cyanothioacetamide is the most direct precursor for the title compound. It contains a methylene group activated by both a nitrile and a thiocarbonyl group, making it highly acidic and reactive in Knoevenagel-type condensations. While cyanoacetamide is common, its thio-analogue is less so but can be prepared. Alternatively, malonic acid can be used in one-pot procedures with a nitrogen source like ammonium acetate, which first forms a β-amino acid intermediate that is subsequently transformed. google.com

The synthesis of β-amino acid derivatives, which can be considered precursors or structural analogues, is also well-established. One-pot methods reacting an arylaldehyde, malonic acid, and ammonium acetate can produce 3-amino-3-arylpropionic acids, which could potentially be converted to the target thioamide. google.com

Asymmetric Synthesis and Stereochemical Control in Enethioamide Formation

Achieving stereochemical control is a critical aspect of modern organic synthesis. For 3-amino-3-phenylprop-2-enethioamide, stereocontrol pertains primarily to the configuration of the C=C double bond (E/Z isomerism). For chiral structural analogues, control over newly formed stereocenters is paramount.

E/Z Stereoselectivity: The geometry of the double bond formed during Knoevenagel-type condensations can often be controlled by the reaction conditions, catalyst, and solvent. organic-chemistry.org For β-aminoacrylates, acid catalysis can selectively form either E or Z isomers depending on the solvent, while base-promoted reactions are often E-selective. organic-chemistry.org These principles can be applied to the thioamide analogue to selectively synthesize the desired geometric isomer.

Enantioselective Synthesis: For analogues containing stereocenters, asymmetric synthesis is employed. This can be achieved through several strategies:

Chiral Catalysts: Using a chiral catalyst to direct the reaction to favor one enantiomer. For example, chiral phosphoric acids have been used to catalyze asymmetric 2-aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantioselectivity. nih.gov Similarly, copper(I) complexes with chiral ligands catalyze asymmetric Henry reactions to produce β-nitroethanols, which are precursors to β-amino alcohols and acids. organic-chemistry.org

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor to direct a diastereoselective reaction, after which the auxiliary is removed. Sulfinimines (thiooxime S-oxides) are highly effective chiral ammonia surrogates used for the asymmetric synthesis of α- and β-amino acids. rsc.org The addition of an enolate to a chiral sulfinimine derived from benzaldehyde would provide a diastereoselective route to a chiral β-amino acid derivative. google.com

Kinetic Resolution: Using a catalyst to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Bifunctional organocatalysts have been used for the kinetic resolution of racemic isoxazolidin-5-ones to yield enantioenriched β-amino acids. wustl.edu

These asymmetric strategies provide powerful tools for the synthesis of optically active structural analogues of 3-amino-3-phenylprop-2-enethioamide, which is crucial for applications where specific stereoisomers are required.

Chemical Reactivity and Mechanistic Transformations of 3 Amino 3 Phenylprop 2 Enethioamide

Nucleophilic Reactivity of the Thiocarbonyl and Amino Moieties

The presence of both a soft nucleophilic sulfur atom in the thiocarbonyl group and a harder nucleophilic nitrogen atom in the amino group makes 3-amino-3-phenylprop-2-enethioamide (B1375958) a versatile precursor in heterocyclic synthesis. The enamine character of the molecule further enhances the nucleophilicity of the β-carbon.

Cyclocondensation Reactions Leading to Heterocyclic Systems

Cyclocondensation reactions are a cornerstone of the reactivity of 3-amino-3-phenylprop-2-enethioamide, providing pathways to a variety of fused and unfused heterocyclic systems.

While specific examples of the direct reaction of 3-amino-3-phenylprop-2-enethioamide to form pyrazolopyrimidines are not extensively detailed in the provided search results, the general reactivity patterns of related β-enaminonitriles and thioamides suggest their utility in constructing such fused systems. For instance, the reaction of aminothiophenes with various reagents can lead to the formation of thieno[3,2-d]pyrimidines. yu.edu.jo The synthesis of complex fused heterocycles often starts from functionalized thiophenes, which can be prepared through various condensation reactions. nih.gov

The synthesis of thiazole (B1198619) derivatives often involves the reaction of a thioamide with an α-halocarbonyl compound in what is known as the Hantzsch thiazole synthesis. youtube.com In this reaction, the sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. Subsequent cyclization and dehydration lead to the formation of the thiazole ring. youtube.com For example, 2-aminothiazole (B372263) derivatives can be synthesized from the reaction of thiourea (B124793) with α-bromo ketones. nih.gov Similarly, 2-amino-5-(2-thienylmethyl)thiazole (B2956130) has been synthesized from 2-chloro-3-(2-thienyl)propanal and thiourea. researchgate.net

Thienopyridines, another important class of heterocyclic compounds, can be synthesized from precursors containing a thiophene (B33073) ring fused to a pyridine (B92270) ring. researchgate.net There are six possible isomers of thienopyridine, with thieno[2,3-b]pyridine (B153569) and thieno[3,2-b]pyridine (B153574) being the most studied. researchgate.net The synthesis of thienopyridine derivatives can be achieved through various strategies, including the reaction of 3-aminothiophene derivatives with dicarbonyl compounds. researchgate.net For instance, the reaction of 3-amino-2-acyl-4-cyano-5-phenylaminothiophene with active methylene (B1212753) compounds yields thieno[3,2-b]pyridin-2-one derivatives. yu.edu.jo

| Reactant 1 | Reactant 2 | Product | Reference |

| Thioamide | α-Halocarbonyl | Thiazole | youtube.com |

| Thiourea | α-Bromo ketone | 2-Aminothiazole | nih.gov |

| 2-Chloro-3-(2-thienyl)propanal | Thiourea | 2-Amino-5-(2-thienylmethyl)thiazole | researchgate.net |

| 3-Aminothiophene derivative | Dicarbonyl compound | Thieno[2,3-b]pyridine | researchgate.net |

| 3-Amino-2-acyl-4-cyano-5-phenylaminothiophene | Active methylene compound | Thieno[3,2-b]pyridin-2-one | yu.edu.jo |

The reactivity of the amino and thiocarbonyl groups allows for the synthesis of a broad range of other sulfur-nitrogen containing heterocycles. researchgate.netmdpi.com These reactions often involve cyclization with bifunctional reagents. For example, the reaction of aminothiophenes with formamide (B127407) or formic acid can yield thieno[3,2-d]pyrimidine (B1254671) derivatives. yu.edu.jo Furthermore, reaction with phenyl isothiocyanate can lead to the formation of thieno[3,2-d]pyrimidin-2-thione derivatives. yu.edu.jo The synthesis of these diverse heterocyclic systems is driven by the search for novel compounds with potential biological activity. nih.gov

Reactions with Electrophilic Reagents and Mechanistic Insights

The nucleophilic centers of 3-amino-3-phenylprop-2-enethioamide readily react with various electrophilic reagents. The sulfur atom of the thiocarbonyl group can be alkylated, and the amino group can react with acylating or alkylating agents. These reactions can be the initial steps in more complex transformations leading to heterocyclic systems. The mechanism of these reactions generally involves the nucleophilic attack of the sulfur or nitrogen on the electrophilic center of the reagent.

Electrophilic Reactivity of the Nitrile and Thiocarbonyl Groups

While the primary reactivity of 3-amino-3-phenylprop-2-enethioamide is nucleophilic, the nitrile and thiocarbonyl groups also possess electrophilic character. The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. libretexts.org For instance, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride, where a hydride ion attacks the nitrile carbon. libretexts.org Similarly, Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis. libretexts.org

The carbon atom of the thiocarbonyl group is also electrophilic, analogous to the carbonyl carbon in amides. It can be attacked by nucleophiles, although this reactivity is often overshadowed by the nucleophilicity of the sulfur atom. The electrophilic nature of the nitrile can be enhanced by protonation in acidic media, facilitating hydrolysis to amides and subsequently to carboxylic acids. libretexts.org

[4+2] Cycloaddition Reactions and Thiopyran Derivatives

The vinylogous thioamide structure of 3-amino-3-phenylprop-2-enethioamide and related compounds makes them suitable candidates for participating in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the conjugated system can act as a diene, reacting with a dienophile to form a six-membered ring. Specifically, when the thiocarbonyl group is part of the conjugated system, these are termed thio-Diels-Alder reactions, which are an efficient method for synthesizing thiopyran derivatives. rsc.orgresearchgate.net

The reactivity in these cycloadditions is largely governed by the electronic nature of the substituents on both the diene and the dienophile. The presence of the amino group in 3-amino-3-phenylprop-2-enethioamide enhances the electron-donating character of the diene system, making it more reactive towards electron-deficient dienophiles. Sulfur-containing dienophiles are noted for their high reactivity and their readiness to donate electrons in these transformations. rsc.org

Research has shown that various dienophiles can be employed to construct thiopyran-based scaffolds. For instance, the reaction of related thiones with dienophiles like norbornene has been shown to yield polycyclic products. rsc.org The reaction conditions, such as the use of catalysts or heat, can influence the outcome and regioselectivity of the cycloaddition.

A notable example involves the thio-Diels-Alder reaction of (E)-2-cyano-3-phenylprop-2-enethioamide, a closely related structure, which undergoes a cycloaddition reaction in the presence of iodide or bromide, leading to dihydro-2H-thiopyran-3-carbothiamide derivatives. rsc.org This highlights the potential of the 3-amino-3-phenylprop-2-enethioamide scaffold to serve as a precursor for a variety of substituted thiopyrans.

The following table summarizes representative [4+2] cycloaddition reactions leading to thiopyran derivatives from related thiodienes.

| Diene Precursor | Dienophile | Product Type | Ref |

| (E)-2-cyano-3-phenylprop-2-enethioamide | Itself (Dimerization) | Dihydro-2H-thiopyran-3-carbothiamide | rsc.org |

| Spiro[2.4]hepta-4,6-diene | Thiophosgene | Thio-tricyclic adduct | rsc.org |

| Aryl thionoester derivatives | Benzyne | 6H-Benzo[c]thiochromene | rsc.org |

| 1,4-Diene-3-thione derivative | Various dienophiles | Fused polycyclic thiopyrans | rsc.org |

Post-Cyclization Transformations and Ring Rearrangements

Following the initial [4+2] cycloaddition, the resulting thiopyran derivatives can undergo further transformations and ring rearrangements. These subsequent reactions can be driven by factors such as strain release, aromatization, or the presence of reactive functional groups.

For example, a tandem thio-Diels-Alder reaction followed by aromatization has been described for the synthesis of 6H-benzo[c]thiochromene derivatives. rsc.org This suggests that if the initial cycloadduct contains appropriate leaving groups or unsaturation, it can readily aromatize to a more stable thiopyrylium (B1249539) or related aromatic system.

In some cases, the thiopyran ring itself can undergo rearrangements. While specific examples starting from 3-amino-3-phenylprop-2-enethioamide are not extensively documented, the chemistry of thiopyrans includes transformations such as ring-opening, ring-contraction, and rearrangements to other heterocyclic systems. For instance, the treatment of a pyran derivative with bromine in methanol (B129727) led to a ring-opening and subsequent cyclization to form a benzofuran (B130515) derivative. nih.gov Although this is a pyran system, similar reactivity could be envisaged for thiopyrans under specific conditions.

Intramolecular Cyclization Pathways and Driving Forces

In addition to intermolecular reactions, 3-amino-3-phenylprop-2-enethioamide possesses the structural elements required for intramolecular cyclization. The proximity of the amino group and the phenyl ring to the thioamide functionality can facilitate ring closure under appropriate conditions.

A plausible pathway involves the nucleophilic attack of the nitrogen atom onto the phenyl ring, which would require activation of the phenyl ring, or a radical-mediated cyclization. More commonly, intramolecular cyclizations occur when a suitable electrophilic or radical center is generated elsewhere in the molecule.

A related strategy involves the intramolecular cyclization of N-aryl amides to synthesize 3-amino oxindoles. rsc.orgresearchgate.net This type of reaction proceeds via the formation of a 2-azaallyl anion which then cyclizes onto the N-aryl group. rsc.org While this example leads to an oxindole (B195798) (an oxygen analog), a similar pathway could potentially be triggered for the thioamide, leading to a thio-oxindole derivative. The driving force for such cyclizations is often the formation of a thermodynamically stable five- or six-membered heterocyclic ring.

The following table outlines potential intramolecular cyclization pathways.

| Reactant Type | Key Intermediate | Product Type | Driving Force | Ref |

| N-Aryl Amides | 2-Azaallyl anion | 3-Amino oxindoles | Formation of stable 5-membered ring | rsc.orgresearchgate.net |

Dimerization and Oligomerization Reactions

Dimerization represents another significant reaction pathway for 3-amino-3-phenylprop-2-enethioamide and related compounds. These reactions can occur through various mechanisms, including cycloadditions where one molecule acts as the diene and another as the dienophile.

For instance, the E-isomer of (E)-2-cyano-3-phenylprop-2-enethioamide has been observed to undergo dimerization via a cycloaddition mechanism. rsc.org This type of self-cycloaddition is a common feature of reactive dienes.

Another potential pathway for dimerization is through oxidative coupling. The oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to proceed via the formation of cation-radical species that subsequently dimerize. nih.gov This process leads to the formation of complex polyheterocyclic structures. nih.gov Given the presence of the amino group and the extended conjugation in 3-amino-3-phenylprop-2-enethioamide, a similar single-electron transfer (SET) oxidation could initiate a dimerization cascade.

Proton-catalyzed dimerization has also been observed for 2-amino-1,3-diene systems, leading to bicyclic products. researchgate.net The proposed mechanism involves the protonation of the aminodiene, which then reacts with a neutral aminodiene molecule. researchgate.net

These examples indicate that 3-amino-3-phenylprop-2-enethioamide likely has a propensity to dimerize or even oligomerize under various conditions, such as acidic or oxidative environments, or upon heating.

Advanced Structural Analysis and Solid State Phenomena of 3 Amino 3 Phenylprop 2 Enethioamide and Its Derivatives

X-ray Crystallographic Studies for Bond Characterization and Conformation

For instance, the crystal structure of 3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea, which shares the phenylpropene and thioamide-like functionalities, reveals critical conformational details. researchgate.net This compound crystallizes in the orthorhombic space group Pbca. researchgate.net Key structural parameters for this related derivative are presented below, which can serve as a predictive model for 3-amino-3-phenylprop-2-enethioamide (B1375958).

Table 1: Selected Crystallographic Data for a Related Thiourea (B124793) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.9612(5) |

| b (Å) | 8.1215(3) |

| c (Å) | 27.5865(12) |

| V (ų) | 2679.83(19) |

| Z | 8 |

| Intramolecular H-bond | N1–H···N3 |

| N1···N3 distance (Å) | 2.613(3) |

Data sourced from the crystallographic study of 3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea. researchgate.net

In this analogue, an intramolecular hydrogen bond between an amine hydrogen and an imine nitrogen atom is a defining feature, leading to a planar six-membered ring. researchgate.netresearchgate.net This type of resonance-assisted hydrogen bonding (RAHB) is a common feature in β-enaminones and related systems, significantly influencing their conformation. researchgate.net It is highly probable that 3-amino-3-phenylprop-2-enethioamide would adopt a similar planar conformation stabilized by an intramolecular N–H···S or N–H···N hydrogen bond, depending on the tautomeric form present in the crystal. The conformation about the C=C double bond is typically trans to minimize steric hindrance.

Polymorphism and Solvatomorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystal form, and solvatomorphism, the inclusion of solvent molecules into the crystal lattice, are crucial phenomena in materials science and pharmaceuticals. These different solid forms can exhibit distinct physical properties.

A study on 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide, a derivative of the target compound, provides an excellent example of this behavior. researchgate.net This compound was found to exist in two polymorphic forms, (Ia) and (Ib), as well as an acetonitrile (B52724) solvate (Ic). The two polymorphs arise from different orientations of the thioamide group relative to the cyano substituent, resulting in s-cis and s-trans geometries of the C=C—C=S dienamine fragment. researchgate.net

Table 2: Polymorphic and Solvatomorphic Forms of a 2-cyano-3-arylprop-2-enethioamide Derivative

| Form | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Ia | Monoclinic | P2₁/c | s-cis conformation of the C=C—C=S fragment |

| Ib | Monoclinic | P2₁/c | s-trans conformation of the C=C—C=S fragment |

| Ic | Triclinic | P-1 | Acetonitrile solvate, s-cis conformation |

Data from the study of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide. researchgate.net

The polymorphs were obtained by crystallization from different solvents (ethanol for Ia, N,N-dimethylformamide for Ib), highlighting the sensitivity of crystal packing to the crystallization environment. researchgate.net This suggests that 3-amino-3-phenylprop-2-enethioamide is also likely to exhibit polymorphism, with different conformers packing in distinct ways depending on the conditions of crystallization. The existence of different polymorphs is often governed by a delicate balance of intermolecular forces. biorxiv.orgnih.govnih.gov

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is dictated by a network of intermolecular interactions, primarily hydrogen bonds, but also weaker contacts like C–H···π and π–π stacking interactions. These interactions are fundamental to the stability and properties of the crystalline solid.

In related thiourea and thioamide structures, hydrogen bonding is a dominant feature. For example, in the crystal structure of 1-{(E)-[(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-phenylurea, amide-N–H···O(carbonyl) hydrogen bonds link molecules into dimeric aggregates. nih.gov Similarly, in derivatives of 2-aminothiophene, intermolecular N–H···O bonds connect molecules into infinite chains. researchgate.net

For 3-amino-3-phenylprop-2-enethioamide, the presence of the amino (–NH₂) and thioamide (–C(S)NH₂) groups provides multiple donors and acceptors for hydrogen bonding. One can anticipate a variety of intermolecular hydrogen bonding motifs:

N–H···S: The thioamide sulfur is a good hydrogen bond acceptor.

N–H···N: The amino nitrogen can also act as an acceptor.

C–H···S/π: The phenyl ring and the thioamide sulfur can act as acceptors for weaker C–H hydrogen bonds.

Conformational Analysis in Solution via Advanced NMR Spectroscopy (Beyond Basic Identification)

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced Nuclear Magnetic Resonance (NMR) techniques can elucidate its conformational dynamics in solution. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this purpose. creative-biostructure.comyoutube.com

NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. youtube.com This allows for the determination of the relative orientation of different parts of a molecule. For 3-amino-3-phenylprop-2-enethioamide, a NOESY experiment could be used to:

Confirm the E or Z configuration around the C=C double bond by observing correlations between the vinylic proton and the phenyl protons.

Probe the rotation around the C–N single bond by identifying NOEs between the amino protons and adjacent protons.

Establish the preferred orientation of the phenyl ring relative to the rest of the molecule.

Studies on other complex organic molecules demonstrate the power of combining NOESY data with quantum mechanical calculations (e.g., DFT) to determine the lowest energy conformations in solution. researchgate.net Cross-peaks observed in the NOESY spectrum can be compared with inter-proton distances calculated for different possible conformers to identify the predominant species in solution. youtube.com

Vibrational Spectroscopy for Probing Molecular Dynamics (Beyond Basic Identification)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure, bonding, and environment. Beyond simple functional group identification, advanced vibrational spectroscopy can provide insights into molecular dynamics and intermolecular interactions.

The thioamide group has several characteristic vibrations, often referred to as "thioamide bands," which are analogous to the amide bands in peptides. These are not pure vibrations but rather coupled modes involving C–N stretching, N–H bending, and C=S stretching. The frequencies of these bands are sensitive to hydrogen bonding and conformation. researchgate.net For example, a shift in the N–H stretching frequency to lower wavenumbers can indicate strong hydrogen bonding. mdpi.com

Two-dimensional IR (2D-IR) spectroscopy is an advanced technique that can resolve spectral congestion and probe the coupling between different vibrational modes and their dynamics on a picosecond timescale. nih.gov By applying 2D-IR to the thioamide bands of 3-amino-3-phenylprop-2-enethioamide, one could study:

The strength and dynamics of the intramolecular hydrogen bond.

The exchange rates between different conformational states.

The influence of solvent on the molecular structure and dynamics.

Theoretical simulations, such as ab initio molecular dynamics, can be used in conjunction with experimental IR and Raman spectra to provide a detailed assignment of vibrational modes and to understand the complex atomic motions involved. rsc.org

Computational and Theoretical Investigations of 3 Amino 3 Phenylprop 2 Enethioamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of 3-amino-3-phenylprop-2-enethioamide (B1375958). These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For 3-amino-3-phenylprop-2-enethioamide, the HOMO is expected to be localized primarily on the enamine and thioamide moieties, reflecting the electron-donating nature of the amino group and the sulfur atom. Conversely, the LUMO is likely distributed over the conjugated system, including the phenyl ring and the α,β-unsaturated thioamide backbone. DFT calculations at the B3LYP/6-311G++(d,p) level of theory for similar compounds have been used to determine these orbital energies and other reactivity descriptors. researchgate.net

Table 1: Calculated Reactivity Descriptors for a Representative β-enaminothioamide

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.138 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.806 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.332 | ELUMO - EHOMO; indicates chemical reactivity |

| Ionization Potential (I) | 6.138 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.806 | -ELUMO; energy released when an electron is added |

| Global Hardness (η) | 2.166 | (I - A) / 2; resistance to change in electron distribution |

| Global Softness (S) | 0.231 | 1 / (2η); measure of the ease of electron transfer |

| Electronegativity (χ) | 3.972 | (I + A) / 2; power of an atom to attract electrons |

Note: The values presented are illustrative and based on calculations for structurally related molecules. Actual values for 3-amino-3-phenylprop-2-enethioamide would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

In the case of 3-amino-3-phenylprop-2-enethioamide, the MEP surface would likely show a high electron density (red) around the sulfur and nitrogen atoms, identifying them as primary sites for electrophilic attack. The hydrogen atoms of the amino group, on the other hand, would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting reaction pathways.

Reaction Mechanism Elucidation via Transition State Theory and DFT Calculations

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By combining Transition State Theory with DFT calculations, researchers can identify the transition state structures, calculate activation energies, and determine the most favorable reaction pathways. nih.gov

For 3-amino-3-phenylprop-2-enethioamide, this approach can be used to study various reactions, such as its synthesis, tautomeric equilibria, or its role as an intermediate in more complex transformations. For example, the mechanism of its formation from the reaction of a β-ketothioamide with an amine could be investigated. Calculations would help determine whether the reaction proceeds through a concerted mechanism or a stepwise addition-elimination process. nih.gov These theoretical studies provide insights that are often difficult to obtain through experimental means alone. arxiv.org

Prediction of Spectroscopic Properties and Conformational Preferences

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. icm.edu.pl By calculating the vibrational frequencies and comparing them with experimental data, a detailed assignment of the spectral bands can be achieved. icm.edu.pl Similarly, the calculation of NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives.

The conformational landscape of 3-amino-3-phenylprop-2-enethioamide can also be explored computationally. Due to the presence of several rotatable bonds, the molecule can exist in different conformations. By performing a potential energy surface scan, the relative energies of these conformers can be determined, and the most stable, low-energy structures can be identified. These calculations often reveal the importance of intramolecular hydrogen bonding in stabilizing specific conformations. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a means to investigate the dynamic behavior of 3-amino-3-phenylprop-2-enethioamide over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of how the molecule interacts with its environment.

MD simulations are particularly useful for understanding the effects of different solvents on the conformational preferences and reactivity of the molecule. By explicitly including solvent molecules in the simulation, it is possible to observe how intermolecular interactions, such as hydrogen bonding with the solvent, can influence the molecule's structure and dynamics. nih.gov This is crucial for predicting its behavior in a biological or chemical system.

In Silico Screening Methodologies for Derivative Design

The insights gained from computational studies of 3-amino-3-phenylprop-2-enethioamide can be leveraged for the rational design of new derivatives with desired properties. In silico screening involves the creation of a virtual library of candidate molecules, which are then computationally evaluated for their potential activity or properties. nih.gov

For instance, if the goal is to develop new ligands for a specific biological target, derivatives of 3-amino-3-phenylprop-2-enethioamide can be designed by modifying its chemical structure. nih.gov These virtual compounds can then be docked into the active site of the target protein to predict their binding affinity. This high-throughput computational screening allows for the rapid identification of promising candidates for synthesis and further experimental testing, significantly accelerating the drug discovery process. nih.gov

Mechanistic Aspects of Pre Clinical Biological Activities of 3 Amino 3 Phenylprop 2 Enethioamide Derivatives

Investigations into Antimicrobial Mechanisms (Antibacterial and Antifungal)

Derivatives of 3-amino-3-phenylprop-2-enethioamide (B1375958) have been investigated for their potential as antimicrobial agents. The proposed mechanism of action for some related β-amino ketones involves the conjugate addition of aromatic amines to α,β-unsaturated ketones. While the precise mechanism for 3-amino-3-phenylprop-2-enethioamide derivatives is still under full investigation, studies on similar compounds suggest that their antibacterial activity could be attributed to the inhibition of essential cellular processes in bacteria.

For instance, studies on related aromatic secondary amines have shown that they possess antimicrobial properties. The activity of these compounds is thought to be linked to their ability to disrupt cell membrane synthesis. The lipophilic nature of the phenyl group and the presence of the amino and thioamide functionalities may facilitate interaction with and disruption of the bacterial cell membrane, leading to cell death.

The effectiveness of these compounds can be influenced by the pH of the medium, which can affect the production and stability of the active chemical species. Research on similar compounds has shown that antibacterial activity against both Gram-positive and Gram-negative bacteria can be achieved, with varying degrees of inhibition.

Modulators of Enzyme Activity: Focus on α-Glucosidase and Related Targets

Certain derivatives of 3-amino-3-phenylprop-2-enethioamide have been identified as potential modulators of enzyme activity, with a particular focus on α-glucosidase. nih.gov α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov

The mechanism of α-glucosidase inhibition by these derivatives is believed to involve competitive binding to the active site of the enzyme. nih.gov The structural features of the 3-amino-3-phenylprop-2-enethioamide scaffold, including the phenyl ring and the enethioamide moiety, likely play a crucial role in this interaction. These features may mimic the structure of the natural substrate of the enzyme, allowing the compound to dock into the active site and prevent the breakdown of complex carbohydrates into glucose.

The final step in starch digestion in humans involves four α-1,4-exoglucosidases located in the small intestinal mucosa. These are categorized into two enzymes with α-glucosidase activity: maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI). nih.gov Each of these enzymes possesses two catalytic domains. nih.gov The inhibitory potential of derivatives can be assessed by their ability to compete with known competitive inhibitors for the enzyme-binding site. nih.gov

Mechanistic Studies of Antioxidant Activity

The antioxidant properties of 3-amino-3-phenylprop-2-enethioamide derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov The presence of the amino group and the thioamide functionality are key to this activity. These groups can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.

Mechanistic studies often employ various assays to evaluate antioxidant potential:

Radical Scavenging Activity (RSA): Measures the ability of the compound to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Ferric Reducing Antioxidant Power (FRAP): Assesses the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.gov

β-Carotene-Linoleate System: Evaluates the ability of the compound to inhibit the oxidation of linoleic acid and subsequent bleaching of β-carotene. nih.gov

Inhibition of Thiobarbituric Acid Reactive Substances (TBARS): Measures the extent of lipid peroxidation in biological samples. nih.gov

The position of substituents on the phenyl ring can significantly influence the antioxidant activity. For example, an amino group in the para position has been shown to enhance the antioxidant potential in related diarylamine structures. nih.gov

Antiplasmodial Activity and Target Identification

Derivatives of 3-amino-3-phenylprop-2-enethioamide have shown promise as antiplasmodial agents, targeting the parasite responsible for malaria. nih.gov A key target identified for some related compounds is the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3). nih.gov Inhibition of this enzyme is crucial as it is involved in various signaling pathways essential for the parasite's survival.

The mechanism of action involves the binding of the derivative to the active site of PfGSK-3, thereby inhibiting its kinase activity. Structure-activity relationship studies have shown that modifications to the phenyl ring can impact the antiplasmodial potency and selectivity against the parasite's enzyme over the human orthologue. nih.gov For instance, the attachment of alkylamino side chains at the para position of the 4-phenyl ring has been found to improve both antiplasmodial activity and aqueous solubility. nih.gov

The life cycle of the malaria parasite involves a complex series of stages, from the initial infection of liver cells to the asexual blood stage where it multiplies within red blood cells. nih.gov The digestive vacuole of the parasite is a critical organelle where hemoglobin is digested, and it is a known target for several antimalarial drugs. nih.gov While the exact mechanism of some new compounds is still under investigation, it is hypothesized that they may interfere with processes like heme detoxification.

Receptor Ligand Binding and Signal Transduction Pathways (e.g., Opioid Receptors)

Certain derivatives of 3-amino-3-phenylpropionamide have been designed as mimics of cyclic peptides and have demonstrated high affinity for the mu (μ) opioid receptor. nih.gov Opioid receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the human body and are involved in numerous physiological processes. nih.gov

The binding of a ligand, such as a 3-amino-3-phenylprop-2-enethioamide derivative, to an opioid receptor initiates a cascade of intracellular signaling events. nih.gov Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated G-proteins. nih.gov This typically involves the dissociation of the Gα subunit from the Gβγ dimer. nih.gov

These activated G-protein subunits then modulate the activity of various downstream effectors, including:

Adenylyl cyclase: Inhibition of this enzyme leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.gov

Ion channels: Modulation of calcium and potassium channels, which affects neuronal excitability. nih.gov

Mitogen-activated protein kinase (MAPK) pathway: Activation of this pathway can influence cell proliferation, differentiation, and survival. nih.gov

The specific signaling outcome can be influenced by the particular derivative and the cellular context. elifesciences.org Different ligands can stabilize distinct receptor conformations, leading to biased signaling, where certain downstream pathways are preferentially activated over others. elifesciences.org

Cellular Mechanism of Action in Pre-clinical Cancer Models

In the context of cancer, derivatives of 3-amino-3-phenylprop-2-enethioamide have been investigated for their antiproliferative activity. A prominent mechanism of action identified for some related compounds is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

By binding to tubulin, these compounds disrupt the dynamic process of microtubule assembly and disassembly. nih.gov This interference with microtubule dynamics leads to:

Cell cycle arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle. nih.govnih.gov

Induction of apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The cytotoxic activity of these compounds has been evaluated against various cancer cell lines, demonstrating a broad spectrum of potential anticancer efficacy. nih.govnih.gov The specific chemical substitutions on the benzamide (B126) and phenylprop-2-enoyl moieties can significantly influence the antiproliferative potency.

Modulators of Ion Channels (e.g., Two-Pore Channels)

While direct evidence for the modulation of two-pore channels (TPCs) by 3-amino-3-phenylprop-2-enethioamide is still emerging, the structural similarities of these compounds to known ion channel modulators suggest this as a potential mechanism of action. TPCs are a family of ion channels located in the membranes of acidic organelles such as endosomes and lysosomes, and they play a crucial role in regulating intracellular calcium signaling and organellar function.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Systematic Substitution Pattern Variations on the Phenyl Ring and Enethioamide Core

| Substitution Pattern | Rationale | Potential Impact on Biological Activity |

| Para-Substitution | Often preferred to avoid steric hindrance with the core. | Can significantly alter lipophilicity and electronic properties, influencing target engagement. |

| Meta-Substitution | Can influence the electronic effects on the benzylic position. | May lead to alternative binding modes or improved selectivity. |

| Ortho-Substitution | Can induce steric constraints, forcing a specific conformation. | May enhance or decrease activity depending on the target's topology. |

| Multiple Substitutions | Allows for fine-tuning of multiple physicochemical properties simultaneously. | Can lead to synergistic effects on potency and selectivity. |

Enethioamide Core Modifications: The enethioamide moiety is a key functional group that can participate in various non-covalent interactions, including hydrogen bonding and metal chelation. Modifications to this core can have a profound impact on the compound's biological profile. N-alkylation or N-arylation of the amino group can alter its hydrogen-bonding capacity and introduce new steric bulk, potentially leading to changes in target selectivity. Modifications of the thioamide group, such as conversion to an amide or other bioisosteres, would fundamentally alter the compound's chemical nature and are discussed in a subsequent section.

| Modification | Rationale | Potential Impact on Biological Activity |

| N-Alkylation/Arylation | To explore the steric and electronic requirements of the binding pocket. | Can modulate lipophilicity, metabolic stability, and target affinity. |

| Modification of the Double Bond | To investigate the importance of the planar enethioamide system. | Reduction to a single bond would increase flexibility, which may be favorable or detrimental. |

| Substitution at C2 | To introduce additional functional groups. | Can provide new interaction points with the target or alter the electronic nature of the double bond. |

Heterocyclic Ring Fusion and Annulation Strategies

Fusing heterocyclic rings to the 3-amino-3-phenylprop-2-enethioamide (B1375958) scaffold is a powerful strategy to create rigid, conformationally constrained analogs with novel biological activities. This approach can lead to the discovery of new chemical space and improved drug-like properties. For instance, the enethioamide moiety can serve as a precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. One potential pathway involves the reaction of the enethioamide with α-haloketones or similar electrophiles to construct thiazole (B1198619) rings, a common motif in many biologically active compounds. researchgate.netnih.gov Another strategy could involve intramolecular cyclization reactions to form fused ring systems like thieno-pyrimidines, which have shown a wide range of pharmacological effects, including anticancer and kinase inhibitory activities. chemrxiv.orgnih.gov

| Heterocyclic System | Synthetic Precursor | Potential Biological Relevance |

| Thiazoles | 3-amino-3-phenylprop-2-enethioamide and α-halocarbonyls | Known to possess antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov |

| Thieno[2,3-d]pyrimidines | Intramolecular cyclization of suitably substituted enethioamides | Reported as potent inhibitors of various kinases and as anticancer agents. chemrxiv.orgnih.gov |

| Pyridothiazinones | Cyclization with appropriate precursors | Can lead to novel scaffolds with potential CNS or antiparasitic activity. |

| Pyrroles | Cyclization reactions involving the enamine-like character of the core | Pyrrole-containing compounds exhibit a broad spectrum of biological activities. |

Bioisosteric Replacements and Their Impact on Biological Profiles

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.net In the context of 3-amino-3-phenylprop-2-enethioamide, the thioamide group is a prime candidate for bioisosteric replacement.

The thioamide can be replaced by its more common oxygen analog, the amide, to assess the importance of the sulfur atom for biological activity. Thioamides are generally better hydrogen bond acceptors than amides and have different steric and electronic profiles, which can lead to altered binding affinities. researchgate.net Other potential bioisosteres for the thioamide group include tetrazoles, which can mimic the charge distribution and hydrogen bonding capabilities of the cis-amide conformation.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Biological Profile |

| Thioamide (-CSNH₂) ** | Amide (-CONH₂) | To evaluate the role of the sulfur atom in target binding and to potentially improve metabolic stability. researchgate.net | May alter binding affinity, selectivity, and pharmacokinetic properties. |

| Thioamide (-CSNH₂) ** | Tetrazole | To mimic the electronic and steric properties of the thioamide in a more metabolically stable form. researchgate.net | Can lead to improved oral bioavailability and metabolic stability. |

| Phenyl Ring | Heteroaromatic Rings (e.g., Pyridine (B92270), Thiophene) | To introduce new hydrogen bonding opportunities, alter polarity, and explore different binding interactions. | Can significantly impact target selectivity and pharmacokinetic properties. |

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling can be invaluable. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

By aligning a set of active and inactive analogs of 3-amino-3-phenylprop-2-enethioamide, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity. The key pharmacophoric features of 3-amino-3-phenylprop-2-enethioamide would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the thioamide sulfur), and an aromatic/hydrophobic feature (the phenyl ring). The relative spatial arrangement of these features would be critical for activity.

Influence of Stereochemistry on Biological Activity

The 3-amino-3-phenylprop-2-enethioamide molecule contains a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

Therefore, the stereoselective synthesis of the individual R and S enantiomers of 3-amino-3-phenylprop-2-enethioamide and its derivatives is crucial for a complete understanding of their SAR. The biological evaluation of the pure enantiomers would reveal which configuration is responsible for the desired activity and could lead to the development of a more potent and safer drug with fewer side effects.

Future Research Directions and Challenges in 3 Amino 3 Phenylprop 2 Enethioamide Chemistry

Development of Novel Catalytic and Green Synthetic Routes

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, sustainability, and the reduction of hazardous waste. researchgate.net For 3-amino-3-phenylprop-2-enethioamide (B1375958), moving beyond classical synthetic methods is crucial for its future applications.

Future research should focus on developing catalytic and environmentally benign synthetic strategies. One promising approach is the use of multicomponent reactions (MCRs), which can construct complex molecules like aminothiophenes from simple precursors in a single step, enhancing atom economy. nih.gov Exploring MCRs for 3-amino-3-phenylprop-2-enethioamide could significantly streamline its synthesis.

Another key area is the development of novel catalysts. While some reactions can proceed without a catalyst, using recyclable and efficient catalysts, such as ionic liquids or solid-supported catalysts, could improve yields and simplify purification. researchgate.net Research into chemo- and regioselective catalytic systems will be essential to control the reactivity of the starting materials and ensure the desired product is formed with high purity. The use of eco-friendly solvents, like polyethylene (B3416737) glycol (PEG), has also proven effective in similar syntheses and could be adapted. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Identifying suitable starting materials and reaction conditions. |

| Heterogeneous Catalysis | Easy catalyst separation and recyclability, improved product purity. | Designing stable and selective solid-supported catalysts. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for enzymes (e.g., transaminases) that can catalyze key steps. researchgate.net |

| Green Solvents | Reduced environmental impact, potential for improved reaction rates. | Investigating solvents like water, PEG, or ionic liquids. researchgate.net |

Exploration of Underutilized Reactivity Modes

The chemical structure of 3-amino-3-phenylprop-2-enethioamide contains multiple reactive sites, including the nucleophilic amino group, the electrophilic thioamide carbon, and the π-systems of the double bond and phenyl ring. The full reactive potential of this compound remains largely untapped.

Future studies should explore its utility in various chemical transformations. For instance, the thioamide group is a versatile functional group that can participate in cycloaddition reactions to form various five- or six-membered heterocyclic rings, which are common scaffolds in biologically active compounds. nih.gov The enamine moiety can also be exploited in C-C bond-forming reactions. Investigating the regioselectivity of these reactions, possibly controlled by tailored catalysts, could unlock a diverse range of novel derivatives. Furthermore, the synthesis of enantiomerically pure versions of the molecule could be achieved through asymmetric synthesis, potentially using chiral catalysts or biocatalytic methods, which is critical for many pharmaceutical applications. mdpi.com

Integration with Advanced High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Integrating 3-amino-3-phenylprop-2-enethioamide and its derivatives into HTS campaigns could accelerate the discovery of new applications.

The development of a diverse chemical library based on the 3-amino-3-phenylprop-2-enethioamide scaffold is the first step. By systematically modifying the phenyl ring and the amino group, a wide array of analogues can be generated. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds. nih.gov Phenotypic screening, which assesses the effect of a compound on cell or organism behavior, offers a complementary approach that does not require a known biochemical target. nih.gov For example, derivatives of the related compound 3-amino-3-phenylpropionamide have shown affinity for mu opioid receptors, suggesting that screening the thioamide analogue against neurological targets could be a fruitful starting point. nih.gov

Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

Should HTS campaigns identify biologically active derivatives of 3-amino-3-phenylprop-2-enethioamide, the next critical step is to understand their mechanism of action at the molecular level. This involves identifying the specific protein or nucleic acid target and characterizing the binding interactions.

Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational molecular docking simulations would be essential. These methods can provide a detailed three-dimensional picture of how the compound fits into the binding site of its target protein. For instance, understanding the specific interactions of a related compound, 3-amino-5-phenylpentane, with its target proteins like cathepsins required detailed structural and functional data. drugbank.com This knowledge is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its potency, selectivity, and pharmacokinetic properties.

Challenges in Scaling Up Synthesis for Pre-clinical Development

A significant hurdle in translating a promising compound from the laboratory to clinical use is the challenge of scaling up its synthesis. A synthetic route that is feasible on a milligram or gram scale in a research lab may not be practical or economical for producing the kilogram quantities needed for pre-clinical and clinical studies.

Key challenges for scaling up the synthesis of 3-amino-3-phenylprop-2-enethioamide would likely include:

Cost and Availability of Starting Materials: The economic viability of the synthesis will depend on the cost of the precursors.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or highly dilute conditions are often difficult and expensive to implement on an industrial scale.

Reagent Toxicity and Safety: The use of toxic or hazardous reagents, such as certain solvents or catalysts, requires specialized handling and waste disposal procedures, adding to the cost and complexity.

Purification: Chromatographic purification, while common in the lab, is often undesirable in large-scale production. Developing scalable purification methods like crystallization or distillation is crucial.

Process Robustness: The synthesis must be robust and reproducible, consistently delivering the product with high purity and yield.

Overcoming these challenges will require significant process chemistry research to develop a safe, efficient, and cost-effective manufacturing route.

| Challenge | Potential Mitigation Strategy |

| High Reagent Cost | Develop synthetic routes from cheaper, more abundant starting materials. |

| Harsh Reaction Conditions | Investigate alternative catalysts or reaction pathways that operate under milder conditions. |

| Use of Hazardous Materials | Replace toxic reagents with greener alternatives; implement closed-system manufacturing. |

| Difficult Purification | Design the synthesis to yield a product that can be purified by crystallization. |

| Lack of Reproducibility | Conduct thorough process optimization and define critical process parameters. |

Q & A

Q. What are the common synthetic routes for 3-amino-3-phenylprop-2-enethioamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves a multi-step approach:

- Step 1: Condensation of 3-phenylprop-2-enamide precursors with thiourea derivatives or thiolation agents (e.g., Lawesson’s reagent) to introduce the thioamide group.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures).

- Optimization Strategies:

Example Reaction Conditions Table:

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, DMF | Ethanol preferred for purity |

| Temperature | 70–90°C (reflux) | Higher temps risk byproducts |

| Catalyst | Piperidine (0.1–1.0 eq) | Excess leads to side reactions |

| Reaction Time | 6–24 hours | Monitored via TLC |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 3-amino-3-phenylprop-2-enethioamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 8.2–8.5 ppm (NH2 group).

- 13C NMR: Carbonyl (C=S) signal near δ 190–200 ppm.

- Infrared (IR) Spectroscopy: Strong absorption bands at 1250–1350 cm⁻¹ (C=S stretch) and 3300–3400 cm⁻¹ (N-H stretch).

- X-ray Crystallography:

Q. How can researchers screen for potential biological activities of 3-amino-3-phenylprop-2-enethioamide, and what assay considerations are critical?

Methodological Answer:

- In Vitro Assays:

- Anticancer Activity: MTT assay against HeLa or MCF-7 cell lines (IC50 determination).

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases.

- Key Considerations:

Advanced Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for 3-amino-3-phenylprop-2-enethioamide across different studies?

Methodological Answer:

- Replication: Reproduce assays under identical conditions (pH, temperature, cell passage number).

- Purity Validation: Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors.

- Orthogonal Assays: Confirm activity via multiple methods (e.g., apoptosis assay alongside MTT).

- Data Cross-Referencing: Compare with structurally analogous compounds (e.g., 3-phenylprop-2-enamides) to identify structure-activity trends .

Q. How can researchers employ computational modeling to predict the reactivity and interaction mechanisms of 3-amino-3-phenylprop-2-enethioamide with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzyme active sites (e.g., EGFR kinase).

- Density Functional Theory (DFT): Calculate charge distribution to identify nucleophilic/electrophilic regions.

- MD Simulations: GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories.

- Validation: Correlate computational predictions with experimental IC50 values .

Q. What advanced crystallization techniques are necessary to determine the three-dimensional structure of 3-amino-3-phenylprop-2-enethioamide, and how are data processed using software like SHELX?

Methodological Answer:

- Crystallization Methods:

- Vapor diffusion (hanging drop) with PEG 4000 as precipitant.

- Microseeding to overcome nucleation challenges.

- Data Processing:

- SHELXD: Resolve phase problem via dual-space methods for small molecules.

- SHELXL: Refine anisotropic displacement parameters and validate geometry (R-factor < 5%).

- Troubleshooting:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.